molecular formula C22H25ClN2O5S B11491371 2-{4-Chloro-2-[(3-phenylpyrrolidin-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{4-Chloro-2-[(3-phenylpyrrolidin-1-yl)sulfonyl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11491371
M. Wt: 465.0 g/mol
InChI Key: YVDYZVIBAKNACH-UHFFFAOYSA-N
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Description

2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a sulfonyl group, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-CHLORO-2-[(3-PHENYLPYRROLIDIN-1-YL)SULFONYL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial processes .

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[4-chloro-2-(3-phenylpyrrolidin-1-yl)sulfonylphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H25ClN2O5S/c23-19-6-7-20(30-16-22(26)24-10-12-29-13-11-24)21(14-19)31(27,28)25-9-8-18(15-25)17-4-2-1-3-5-17/h1-7,14,18H,8-13,15-16H2

InChI Key

YVDYZVIBAKNACH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC(=O)N4CCOCC4

Origin of Product

United States

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